
7-Bromoindoline
概要
説明
7-Bromoindoline is a brominated indoline derivative, a class of compounds that are of significant interest in organic chemistry due to their potential applications in pharmaceuticals and materials science. Indolines are heterocyclic structures containing a benzene ring fused to a five-membered nitrogen-containing ring. The bromine atom in 7-bromoindoline is positioned at the seventh carbon of the indoline ring system, which can serve as a key intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of brominated heterocyclic compounds, including 7-bromoindoline derivatives, often involves the use of bromoethylsulfonium salts, which can react with amino alcohols to form six- and seven-membered rings . Additionally, the synthesis of related compounds such as 7-bromo-1,4-benzodiazepin-2-one starts from bromazepam and involves acylation and cyclization steps . The synthesis of 7-substituted derivatives of isoquinoline, which shares structural similarities with indoline, can be achieved through selective bromination . Moreover, a one-pot synthesis approach has been described for N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones, which may offer insights into the synthesis of related indoline compounds .
Molecular Structure Analysis
The molecular structure of brominated heterocycles like 7-bromoindoline is characterized by the presence of intermolecular and intramolecular interactions, such as hydrogen bonding, which can influence their solid-state packing . The position of the bromine atom can significantly affect the reactivity and the potential for further functionalization of the molecule.
Chemical Reactions Analysis
Brominated indolines can undergo various chemical reactions, including coupling reactions and substitutions. For instance, 7-bromo-5,8-dimethylisoquinoline can react with ammonia to form amino derivatives and can also participate in palladium-catalyzed coupling reactions . The presence of a bromine atom on the indoline ring can facilitate nucleophilic substitution reactions, which are useful for the introduction of different substituents onto the heterocyclic core.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-bromoindoline derivatives are influenced by the bromine substituent, which can increase the density and molecular weight of the compound. The bromine atom can also affect the solubility, boiling point, and melting point of the compound. The photoreactivity of brominated indolines, such as 7-nitroindoline derivatives, has been studied for their potential use as photocleavable protecting groups, indicating that the bromine substituent can confer useful photochemical properties .
科学的研究の応用
1. Polymerization Initiator
7-Bromoindoline has been utilized as an initiator in the anionic polymerization of ethylene oxide. This process involves the conversion of N-Benzyl 5-, 6-, and 7-bromoindolines into organosodium derivatives. The resultant indoline derivatives attached to polyethylene oxide are then dehydrogenated to indole derivatives, which can be further converted into tryptamine and indole acetic acid derivatives (Weiner & Zilkha, 1977).
2. Medicinal Chemistry
In medicinal chemistry, bromination, including the use of 7-Bromoindoline, is a strategy to enhance biological activity. Studies on the structure–activity relationships of novel acetylcholinesterase inhibitors have shown the significance of bromine atoms in enhancing inhibitory activity. These findings are crucial for developing new therapeutic agents (Xu et al., 2012).
3. Chemical Synthesis
7-Bromoindoline serves as a key component in various chemical syntheses. For instance, it has been used in regioselective bromination of indolines, which are then converted to methoxyindolines and indoles. This demonstrates its versatility in organic synthesis (Miyake & Kikugawa, 1983).
4. Photochemical Studies
The compound has also found application in photochemical studies. 7-Bromoindoline derivatives, such as 8-Bromo-7-hydroxyquinoline, have been used as photoremovable protecting groups, particularly in two-photon excitation (2PE) methods. This application is significant for studying cell physiology and regulating biological effectors with light, especially in 2PE (Zhu et al., 2006).
5. Anticancer Research
In the realm of anticancer research, bromo-substituted indirubin derivatives, including those derived from 7-Bromoindoline, have shown promising anticancer and antimetastatic properties. These derivatives have been found effective in preventing the proliferation of cancer cells and inducing apoptosis via different mechanisms, making them potential candidates for targeted cancer therapeutics (Nicolaou et al., 2012).
Safety And Hazards
The safety data sheet for 5-Bromoindoline, a compound similar to 7-Bromoindoline, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .
特性
IUPAC Name |
7-bromo-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMZOGDYYXXXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470253 | |
| Record name | 7-Bromoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoindoline | |
CAS RN |
62813-85-8 | |
| Record name | 7-Bromoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of 7-bromoindoline highlighted in the provided research?
A1: The research highlights the versatility of 7-bromoindoline as a building block in organic synthesis. Specifically, it serves as a precursor for:
- Pyrrolophenanthridine alkaloids: A study demonstrated the synthesis of pyrrolophenanthridine alkaloids and their derivatives using 7-bromoindoline. The process involves an unsymmetrical biaryl coupling between a Grignard reagent derived from N-benzyl-7-bromoindoline and an appropriately substituted (o-methoxyaryl)oxazoline. This leads to an intermediate biaryl that can be converted to the desired pyrrolophenanthridine ring system. []
- Indole derivatives attached to polyethylene oxides: Researchers used N-benzyl 5-, 6-, and 7-bromoindolines as initiators for the anionic polymerization of ethylene oxide. The resulting indoline derivatives attached to polyethylene oxide were subsequently dehydrogenated to form the corresponding indole derivatives. These indole-polymer conjugates were further modified to obtain tryptamine and indole acetic acid derivatives. []
- Intramolecular Heck Cyclization: Studies explored the palladium-catalyzed 6-endo-trig intramolecular cyclization of N-acryloyl-7-bromoindolines. This reaction offered a regiochemical variation of the intramolecular Heck reaction, leading to novel cyclic indole derivatives. [, ]
Q2: Are there any studies focusing on the reactivity and regioselectivity of 7-bromoindoline in palladium-catalyzed reactions?
A2: Yes, the provided research delves into the reactivity of 7-bromoindoline in the context of palladium-catalyzed reactions:
- Palladium-Mediated 6-endo-trig Intramolecular Cyclization: Research specifically investigated the palladium-catalyzed 6-endo-trig intramolecular cyclization of N-acryloyl-7-bromoindolines [, ]. This reaction is noteworthy because it presents a regiochemical variant of the intramolecular Heck reaction. This selectivity likely arises from the electronic and steric influences of the bromine atom and the nitrogen substituent on the indoline ring, guiding the palladium catalyst towards a specific reaction pathway.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


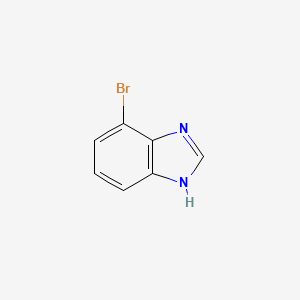
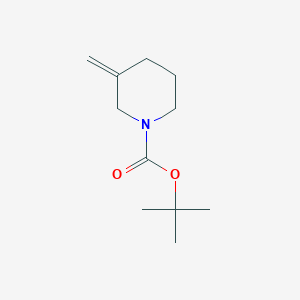
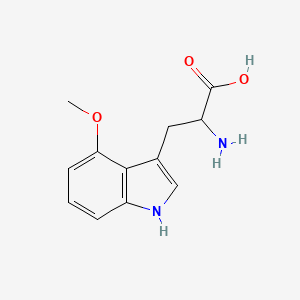
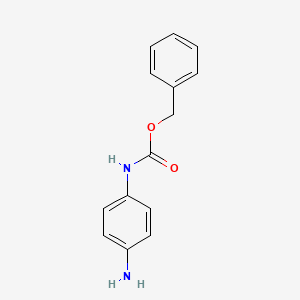


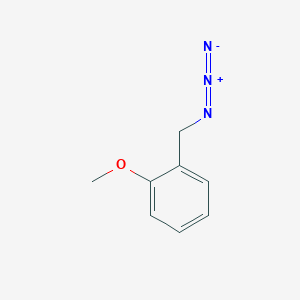




![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)